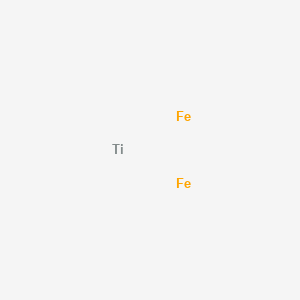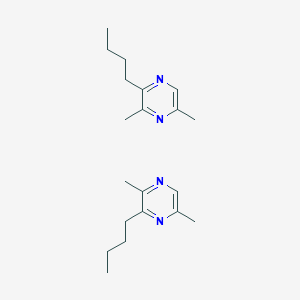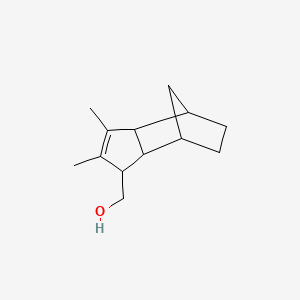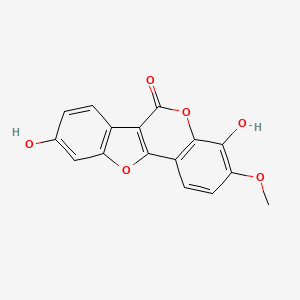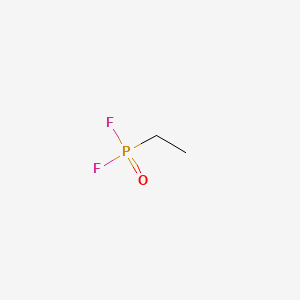
Ethylphosphonic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphosphonic difluoride is an organophosphorus compound with the chemical formula C2H5F2OP It is a colorless liquid that is known for its reactivity and potential applications in various fields
Méthodes De Préparation
Ethylphosphonic difluoride can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Ethylphosphonic difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce ethylphosphonic acid and hydrofluoric acid.
Oxidation and Reduction: Can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: Can undergo substitution reactions where the fluorine atoms are replaced by other groups, depending on the reagents used.
Common reagents for these reactions include water, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a chemical probe.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of ethylphosphonic difluoride involves its reactivity with various molecular targets. It can inhibit enzymes by reacting with active site residues, leading to the formation of stable adducts. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The compound’s reactivity with nucleophiles and its ability to form strong bonds with certain atoms make it a potent inhibitor in biological systems .
Comparaison Avec Des Composés Similaires
Ethylphosphonic difluoride is similar to other phosphonic difluorides, such as mthis compound and isopropylphosphonic difluoride. These compounds share similar chemical properties and reactivity but differ in their alkyl groups. This compound is unique due to its specific alkyl group, which can influence its reactivity and potential applications. Similar compounds include:
- Mthis compound
- Isopropylphosphonic difluoride
- Phenylphosphonic difluoride
Propriétés
Numéro CAS |
753-98-0 |
|---|---|
Formule moléculaire |
C2H5F2OP |
Poids moléculaire |
114.03 g/mol |
Nom IUPAC |
1-difluorophosphorylethane |
InChI |
InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |
Clé InChI |
GAEHUYVKDMCAMJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(F)F |
Description physique |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




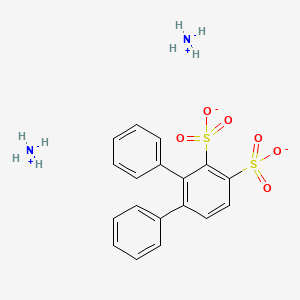


![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
